molecular formula C9H12N2O3S B14838522 4-Cyclopropoxy-6-methylpyridine-3-sulfonamide

4-Cyclopropoxy-6-methylpyridine-3-sulfonamide

Cat. No.: B14838522
M. Wt: 228.27 g/mol
InChI Key: OYEYTEQKAVDUTD-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C10H14N2O3S. It is characterized by a cyclopropoxy group attached to a pyridine ring, which is further substituted with a methyl group and a sulfonamide group.

Preparation Methods

The synthesis of 4-Cyclopropoxy-6-methylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the cyclopropoxy group: This step involves the reaction of the pyridine intermediate with a cyclopropyl halide under basic conditions.

    Sulfonamide formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-Cyclopropoxy-6-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclopropoxy-6-methylpyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can act as a competitive inhibitor of enzyme activity by mimicking the natural substrate of the enzyme. This inhibition can disrupt the normal metabolic pathways and lead to the desired biological effect .

Comparison with Similar Compounds

4-Cyclopropoxy-6-methylpyridine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

4-cyclopropyloxy-6-methylpyridine-3-sulfonamide

InChI

InChI=1S/C9H12N2O3S/c1-6-4-8(14-7-2-3-7)9(5-11-6)15(10,12)13/h4-5,7H,2-3H2,1H3,(H2,10,12,13)

InChI Key

OYEYTEQKAVDUTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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